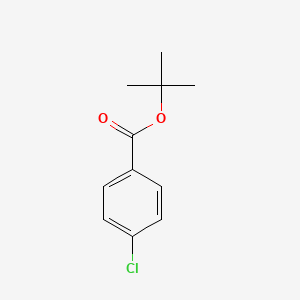

Tert-butyl 4-chlorobenzoate

Description

Significance of Aryl Esters in Contemporary Chemical Research

Aryl esters are a class of organic compounds that are integral to numerous areas of chemical research. They are characterized by an ester group attached to an aromatic ring. These compounds are widely found in natural products, pharmaceuticals, and functional materials. researchgate.net Their prevalence underscores the need for efficient and environmentally friendly synthetic methods to access a diverse range of these structures. researchgate.net

In contemporary research, aryl esters have emerged as versatile synthetic intermediates. acs.org Although historically challenged by the inertness of the C(acyl)-O bond, advancements in catalysis, particularly using transition metals like nickel and palladium, have enabled their use as aryl electrophiles in cross-coupling reactions. acs.orgrsc.org This has opened up new avenues for constructing complex molecules, including the synthesis of α-aryl esters and amides, which are precursors to important motifs like α-arylcarboxylic acids and β-arylamines. rsc.org

Overview of Halogenated Benzoate (B1203000) Derivatives in Advanced Organic Synthesis

Halogenated aromatic compounds, including halogenated benzoate derivatives, are widely utilized in the agricultural, pharmaceutical, and chemical industries. nih.gov The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity and physical properties. This makes them valuable substrates for a variety of organic transformations.

In advanced organic synthesis, halogenated benzoate derivatives serve as key building blocks. The carbon-halogen bond can be selectively activated to participate in a wide array of coupling reactions, allowing for the introduction of various functional groups. acs.org Furthermore, the position of the halogen on the benzene (B151609) ring can direct subsequent chemical modifications, providing a strategic handle for the regioselective synthesis of complex aromatic structures. acs.org The microbial degradation of these compounds is also an area of active research, focusing on the enzymatic reactions that can break them down, which has environmental implications. nih.gov

Research Rationale and Scope for Tert-butyl 4-chlorobenzoate (B1228818) Investigations

The investigation into tert-butyl 4-chlorobenzoate is driven by its unique combination of structural features: a bulky tert-butyl ester group and a chlorine-substituted aromatic ring. The tert-butyl group can provide steric hindrance, which can influence reaction pathways and enhance the stability of the ester. The chlorine atom, as a halogen, offers a reactive site for various cross-coupling and substitution reactions.

The scope of research on tert-butyl 4-chlorobenzoate primarily revolves around its application as a synthetic intermediate. Academic studies have explored its preparation and its use in the synthesis of more complex molecules. For instance, it has been used as a precursor in the synthesis of other functionalized benzoic acid derivatives. The specific properties and reactivity of tert-butyl 4-chlorobenzoate make it a valuable tool for organic chemists in the construction of novel compounds with potential applications in materials science and medicinal chemistry.

Chemical Properties and Synthesis of Tert-butyl 4-chlorobenzoate

The chemical characteristics and synthetic routes for tert-butyl 4-chlorobenzoate are central to its utility in research.

One documented method for the synthesis of tert-butyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoyl chloride with tert-butanol (B103910). This straightforward esterification provides a direct route to the target compound.

Another synthetic approach described in the literature is the reaction of benzyl (B1604629) cyanide with tert-butyl hydroperoxide under metal-free conditions. This method yielded tert-butyl 4-chlorobenzoate as a white liquid with an isolated yield of 78%. rsc.org

The compound has been characterized using various spectroscopic techniques. The ¹H NMR spectrum in CDCl₃ shows characteristic peaks at 7.91 ppm (doublet, 2H), 7.36 ppm (doublet, 2H), and 1.59 ppm (singlet, 9H). The ¹³C NMR spectrum in CDCl₃ displays signals at 164.8, 138.8, 130.8, 130.4, 128.4, 81.4, and 28.1 ppm. rsc.org

Below is a table summarizing some of the key properties of tert-butyl 4-chlorobenzoate.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol rsc.org |

| Appearance | White liquid rsc.org |

| CAS Number | 27942-64-9 biosynth.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKZHZNQIFTSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456768 | |

| Record name | Benzoic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-95-8 | |

| Record name | Benzoic acid, 4-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl 4 Chlorobenzoate

Established Synthetic Routes for Tert-butyl 4-chlorobenzoate (B1228818)

The synthesis of tert-butyl 4-chlorobenzoate can be achieved through several distinct routes, each with its own set of advantages and specific applications. These methods range from the direct reaction of the parent carboxylic acid to more complex, multi-step pathways involving activated precursors.

Direct esterification involves the reaction of 4-chlorobenzoic acid with a tert-butyl source, typically tert-butanol (B103910). Due to the steric hindrance of the bulky tert-butyl group, traditional Fischer esterification conditions (acid catalyst in excess alcohol) are often inefficient. To overcome these limitations, more advanced methods have been developed.

One effective approach is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. psu.edu This method allows for the conversion of various carboxylic acids, including functionalized benzoic acids, into their corresponding tert-butyl esters in high yields under relatively mild conditions. psu.edu Another strategy involves using tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid, which generates only low pressures, making it suitable for standard laboratory glassware. researchgate.net While direct esterification is conceptually simple, challenges such as the potential for competing elimination reactions from the tert-butyl cation intermediate must be managed. For instance, some esterification methods that work well for primary and secondary alcohols are known to yield only trace amounts of product with sterically hindered tert-butanol. libretexts.org

Indirect routes, which proceed via more reactive intermediates, are the most common and reliable methods for synthesizing tert-butyl 4-chlorobenzoate. The most prevalent of these pathways involves the initial conversion of 4-chlorobenzoic acid into its highly reactive acid chloride derivative, 4-chlorobenzoyl chloride.

This activation is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgrushim.ru The reaction of 4-chlorobenzoic acid with thionyl chloride, often heated at reflux, effectively produces 4-chlorobenzoyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) being easily removed. libretexts.orgrushim.ru The resulting 4-chlorobenzoyl chloride is then reacted with tert-butanol. researchgate.net This acylation is frequently mediated by a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. thieme-connect.deacs.orgadichemistry.com Samarium diiodide (SmI₂) has also been shown to promote the rapid and high-yield acylation of tert-butanol with various acid chlorides under neutral conditions. researchgate.net

An alternative indirect pathway starts with 4-chloromethylbenzoic acid. In a patented method, this precursor is first treated with thionyl chloride to form the corresponding acid chloride. Subsequently, the addition of potassium tert-butoxide accomplishes the esterification, yielding tert-butyl 4-chloromethylbenzoate, a closely related compound. organic-chemistry.org This highlights the versatility of the acid chloride intermediate in synthesizing tert-butyl esters.

Recent advancements in synthetic chemistry have led to the development of metal-free methods for the formation of tert-butyl esters, avoiding the use of potentially toxic or expensive metal catalysts.

One innovative, metal-free approach involves the reaction of benzyl (B1604629) cyanide derivatives with tert-butyl hydroperoxide (TBHP). oup.com This method has been specifically applied to the synthesis of tert-butyl 4-chlorobenzoate, affording the product in good yield. oup.com A more general patented method describes the synthesis of tert-butyl esters from various nitrile compounds and tert-butyl peroxide under mild, metal-free conditions, highlighting the broad applicability of this strategy. harvard.edu

Another class of metal-free reactions involves the deprotection of other protecting groups. While primarily a cleavage reaction, the catalytic use of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), with a sacrificial silane (B1218182) can facilitate C-O bond cleavage. koreascience.kr This type of reaction underscores the ongoing development in metal-free transformations involving tert-butyl esters.

| Synthetic Route | Precursor(s) | Key Reagents/Catalysts | Description |

| Direct Esterification | 4-chlorobenzoic acid, tert-butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Catalytic method providing high yields by activating the carboxylic acid. psu.edu |

| Indirect via Acid Chloride | 4-chlorobenzoic acid, tert-butanol | 1. Thionyl chloride (SOCl₂) 2. Base (e.g., triethylamine) | A common, high-yield, two-step process involving activation of the carboxylic acid to the more reactive acid chloride. libretexts.orgacs.org |

| Metal-Free from Nitrile | 4-chlorobenzonitrile, tert-butyl hydroperoxide | Metal-free conditions | An efficient method converting the nitrile group directly to the tert-butyl ester. oup.comharvard.edu |

Reaction Mechanisms and Pathways Involving Tert-butyl 4-chlorobenzoate

The chemical reactivity of tert-butyl 4-chlorobenzoate is dominated by the properties of the ester functional group, particularly its stability and the conditions required for its cleavage or transformation.

The hydrolysis of esters can be catalyzed by either acid or base. Under basic conditions, most esters undergo hydrolysis via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. However, tert-butyl esters, including tert-butyl 4-chlorobenzoate, are notably resistant to this pathway due to the steric hindrance from the bulky tert-butyl group, which impedes the approach of the nucleophile.

In contrast, tert-butyl esters are highly susceptible to cleavage under acidic conditions. The mechanism proceeds via an AAL1 pathway (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). Protonation of the ester's carbonyl oxygen is followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid, 4-chlorobenzoic acid. This lability is a key feature exploited in its use as a protecting group in organic synthesis.

Various mild and selective reagents have been developed to effect this cleavage (deprotection):

Silica (B1680970) Gel: Refluxing a solution of a tert-butyl ester with standard flash chromatography-grade silica gel in toluene (B28343) provides a mild method to obtain the carboxylic acid in high yields.

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can promote the thermolytic cleavage of tert-butyl esters to yield the carboxylic acid, often requiring only solvent evaporation for product recovery.

Catalytic Systems: A catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane facilitates the cleavage of the C-O bond in tert-butyl esters under gentle, transition-metal-free conditions. koreascience.kr

Aqueous Phosphoric Acid: This reagent has been shown to be an effective, mild, and environmentally benign option for the deprotection of tert-butyl esters.

| Cleavage Reagent/System | Conditions | Mechanism/Key Feature | Selectivity |

| Silica Gel | Refluxing Toluene | Heterogeneous, mild acidic cleavage. | Selective for t-butyl esters over t-butyl ethers. |

| Trifluoroethanol (TFE) / HFIP | Heating / Microwave | Thermolytic cleavage in acidic alcohol solvent. | |

| Magic Blue (MB•+) / Triethylsilane | Room Temperature | Catalytic, metal-free radical-mediated C-O bond cleavage. koreascience.kr | Chemoselective cleavage possible. koreascience.kr |

| Aqueous Phosphoric Acid | Mild conditions | Environmentally benign acid-catalyzed hydrolysis. | Tolerates many other acid-sensitive groups. |

The reduction of the ester functional group in tert-butyl 4-chlorobenzoate is a key transformation. The reactivity of the ester towards reducing agents is highly dependent on the agent's strength.

The ester moiety is generally resistant to reduction by mild hydride donors. For example, sodium borohydride (B1222165) (NaBH₄) under standard conditions (e.g., in ethanol (B145695) or methanol) is incapable of reducing esters. This lack of reactivity allows for the selective reduction of aldehydes and ketones in the presence of a tert-butyl ester group.

To achieve reduction of the ester to the corresponding primary alcohol, (4-chlorophenyl)methanol, a powerful reducing agent is required.

Lithium Aluminum Hydride (LiAlH₄): As a strong, non-selective hydride source, LiAlH₄ readily reduces esters to primary alcohols. thieme-connect.deorganic-chemistry.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the tert-butoxide leaving group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol.

While LiAlH₄ is effective, its high reactivity can be a drawback when other sensitive functional groups are present. Milder or more selective methods have been developed:

Modified Sodium Borohydride Systems: The reducing power of NaBH₄ can be enhanced. The slow addition of methanol (B129727) to a refluxing mixture of the ester and NaBH₄ in a solvent like tetrahydrofuran (B95107) (THF) or t-butyl alcohol allows for the effective reduction of esters to alcohols. Another approach is to use NaBH₄ in combination with an additive like boron trifluoride etherate (BF₃·Et₂O), which generates borane (B79455) (BH₃) in situ, a reagent capable of reducing esters. psu.edu

Partial Reduction to Aldehydes: It is also possible to stop the reduction at the intermediate aldehyde stage. Specialized, sterically hindered hydride reagents, such as Potassium Diisobutyl-t-butoxyaluminum hydride (PDBBA), have been used for the chemoselective reduction of esters like ethyl 4-chlorobenzoate to the corresponding aldehyde (4-chlorobenzaldehyde) in good yields at 0 °C.

| Reducing Agent | Product | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | No Reaction | Standard (e.g., ethanol) | Not strong enough to reduce the ester group. |

| Lithium Aluminum Hydride (LiAlH₄) | (4-chlorophenyl)methanol | Ether or THF | Powerful, non-selective reagent; reduces esters to primary alcohols. thieme-connect.deorganic-chemistry.org |

| NaBH₄ / Methanol (slow addition) | (4-chlorophenyl)methanol | Refluxing THF or t-BuOH | Enhanced reactivity allows for reduction with a milder bulk reagent. |

| Potassium Diisobutyl-t-butoxyaluminum hydride (PDBBA) | 4-chlorobenzaldehyde | THF, 0 °C | Hindered reagent allows for chemoselective partial reduction to the aldehyde. |

Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of tert-butyl 4-chlorobenzoate is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of its two substituents: the para-chloro group and the tert-butoxycarbonyl group. The chlorine atom is a deactivating but ortho, para-directing substituent, while the ester group is deactivating and meta-directing. libretexts.orgvaia.com The interplay of these effects governs the position of attack for incoming reagents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the combined directing effects of the chloro and ester groups primarily channel incoming electrophiles to the C-3 position (ortho to the chlorine and meta to the ester). A notable example is the nitration of the closely related 4-chlorobenzoic acid, which, when treated with a mixture of nitric and sulfuric acid, yields 4-chloro-3-nitrobenzoic acid. evitachem.comgoogle.comgoogle.com A similar outcome is anticipated for tert-butyl 4-chlorobenzoate.

However, certain EAS reactions, such as the Friedel-Crafts alkylation and acylation, are generally unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups like the tert-butoxycarbonyl group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The carbon-halogen bond in simple aryl halides is typically resistant to nucleophilic attack. libretexts.org However, the presence of a strong electron-withdrawing group, such as the ester functionality in the para position, can activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.org This activation facilitates the displacement of the chloride ion by a strong nucleophile via an addition-elimination mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Comparative Synthetic Strategies with Structurally Related Esters

Analogy to Isopropyl 4-chlorobenzoate Synthesis

A comparison between the synthesis of tert-butyl 4-chlorobenzoate and its less sterically hindered analogue, isopropyl 4-chlorobenzoate, highlights key differences in esterification strategies.

Isopropyl 4-chlorobenzoate is commonly synthesized via the Fischer esterification of 4-chlorobenzoic acid with isopropyl alcohol. This reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid and driven to completion by heating under reflux to remove the water byproduct.

In contrast, the direct acid-catalyzed esterification of 4-chlorobenzoic acid with tert-butanol to form tert-butyl 4-chlorobenzoate is less efficient. The bulky tert-butyl group introduces significant steric hindrance, and the tertiary carbocation intermediate is prone to elimination under strongly acidic and high-temperature conditions. Therefore, alternative methods are often employed for its synthesis. One such method involves the reaction of 4-chlorobenzoyl chloride with tert-butanol. Another approach is the metal-free reaction of benzyl cyanide with tert-butyl hydroperoxide.

Table 1: Comparative Synthetic Strategies for Isopropyl and Tert-butyl 4-chlorobenzoate

| Ester | Precursors | Typical Method | Catalyst | Key Considerations |

|---|---|---|---|---|

| Isopropyl 4-chlorobenzoate | 4-chlorobenzoic acid, Isopropyl alcohol | Fischer-Speier Esterification | H₂SO₄ or p-toluenesulfonic acid | Standard esterification; requires heat and removal of water to favor product formation. |

| Tert-butyl 4-chlorobenzoate | 4-chlorobenzoyl chloride, Tert-butanol | Acylation | Base (e.g., pyridine) | Avoids harsh acidic conditions that can decompose the tert-butyl group. |

| Tert-butyl 4-chlorobenzoate | 4-chlorobenzoic acid, Isobutylene (B52900) | Acid-catalyzed addition | Acid catalyst | Milder conditions than direct esterification; isobutylene is gaseous. |

Extension to Complex Ester Derivatization (e.g., coumarin-derived systems)

The synthetic strategies used for simple esters can be extended to create more complex and often biologically active molecules. A prominent example is the synthesis of coumarin-derived esters, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate illustrates this extension.

This complex ester is prepared through an O-acylation reaction where 4-chlorobenzoyl chloride is reacted with 7-hydroxycoumarin. mdpi.comresearchgate.netsapub.org The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a slight excess of a base, such as triethylamine, to neutralize the HCl generated. mdpi.comresearchgate.net This method is efficient, proceeding under mild conditions (e.g., 20 °C) with high yields. mdpi.comresearchgate.net

Table 2: Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

| Product | Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride | Dichloromethane | Triethylamine | 20 °C | 88% | mdpi.com |

This derivatization showcases how the 4-chlorobenzoyl moiety can be incorporated into larger, more functionalized molecular scaffolds, leveraging the fundamental reactivity of carboxylic acid derivatives.

Computational and Theoretical Investigations of Tert Butyl 4 Chlorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their geometry, energy levels, and charge distribution. utdallas.eduyoutube.com However, specific DFT studies focused on Tert-butyl 4-chlorobenzoate (B1228818) are absent from the current body of scientific literature.

Electronic Structure Analysis, Including HOMO-LUMO Energies

An electronic structure analysis would involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability and the energy required for electronic excitation. wikipedia.org For Tert-butyl 4-chlorobenzoate, specific values for HOMO energy, LUMO energy, and the corresponding energy gap have not been reported in dedicated computational studies.

Table 1: Hypothetical DFT Electronic Structure Data for Tert-butyl 4-chlorobenzoate

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

(This table is for illustrative purposes only; no published data is available.)

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. youtube.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites susceptible to nucleophilic and electrophilic attack. walisongo.ac.id Red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions signify positive potential (electron-deficient). youtube.com A detailed MEP map and a quantitative charge distribution analysis for Tert-butyl 4-chlorobenzoate, which would pinpoint the electrostatic characteristics of the ester and chloro-substituted aromatic ring, are not available in the literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. Comparing these predicted spectra with experimental data serves to validate the computational model and can aid in the assignment of experimental signals. computationalspectroscopylab.com While experimental spectra for related compounds exist, a study presenting a computational prediction and a detailed comparison for Tert-butyl 4-chlorobenzoate has not been found.

Quantum Chemical Methods for Reactivity and Selectivity Predictions

Quantum chemical methods are employed to predict the reactivity and selectivity of chemical reactions. mdpi.com By calculating parameters such as activation energies and reaction enthalpies, researchers can forecast the most likely pathways for a reaction. nih.govnih.gov These predictive tools are essential in synthetic chemistry for designing new reactions and understanding reaction outcomes. rsc.org However, the application of these predictive quantum chemical methods to reactions involving Tert-butyl 4-chlorobenzoate has not been a subject of published research.

Application of Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.org By modeling transition states and reaction intermediates, it is possible to understand the energetic profile of a reaction pathway. While there are studies on the mechanism of related enzymatic reactions involving 4-chlorobenzoate, nih.gov computational studies elucidating the mechanisms of synthetic organic reactions specifically involving Tert-butyl 4-chlorobenzoate are lacking in the scientific literature.

Advanced Research Applications of Tert Butyl 4 Chlorobenzoate in Organic and Materials Chemistry

Tert-butyl 4-chlorobenzoate (B1228818) as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, the strategic importance of tert-butyl 4-chlorobenzoate lies in its utility as a versatile precursor. The presence of the chloro-substituent on the aromatic ring allows for a variety of cross-coupling reactions, while the tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions.

Precursor for the Synthesis of Diverse Organic Compounds

Tert-butyl 4-chlorobenzoate is a key starting material for the synthesis of a wide range of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond on the aromatic ring can be activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds.

Notable examples of its application include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound. nrochemistry.comorganic-chemistry.org Tert-butyl 4-chlorobenzoate can react with various aryl or vinyl boronic acids or esters to produce biphenyl (B1667301) derivatives or stilbene (B7821643) analogues. These structures are prevalent in pharmaceuticals, liquid crystals, and other functional organic materials. harvard.eduresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. nrochemistry.com

Sonogashira Coupling: In this reaction, tert-butyl 4-chlorobenzoate can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. google.com This method is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic electronic materials.

The tert-butyl ester group is generally stable under the conditions of these cross-coupling reactions, allowing for the late-stage deprotection to reveal the carboxylic acid, which can then be used for further functionalization, such as amidation.

| Reaction Type | Reactant | Catalyst System | Product Class | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biphenyl-4-carboxylic acid derivatives | Pharmaceuticals, Liquid Crystals |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne-4-carboxylic acid derivatives | Organic Electronics, Natural Product Synthesis |

Role in Derivatization Strategies for Enhanced Molecular Complexity

Derivatization is a chemical process used to modify a molecule to enhance its properties for analysis or to build more complex structures. sigmaaldrich.comgreyhoundchrom.com Tert-butyl 4-chlorobenzoate can be utilized in multi-step synthetic strategies where its core structure is systematically modified.

The process often begins with a cross-coupling reaction at the chloro-position, as described above. The resulting product, which now has a new substituent at the 4-position, can undergo further transformations. The tert-butyl ester provides steric hindrance, which can influence the selectivity of subsequent reactions on the aromatic ring or the newly introduced substituent. sigmaaldrich.com

Once the desired molecular framework is assembled, the tert-butyl group can be removed under acidic conditions to yield the corresponding carboxylic acid. This acid functionality can then be converted into a variety of other functional groups, such as amides, esters, or alcohols, further increasing the molecular complexity. This strategy is particularly useful in the synthesis of libraries of related compounds for drug discovery and materials science research. nbinno.com

Functional Material Development

The unique chemical features of tert-butyl 4-chlorobenzoate also make it a candidate for the development of advanced functional materials, including modified polymers and supramolecular structures.

Utilization in Polymer Modification and Cross-linking Applications

While not a monomer in the traditional sense for addition polymerization, tert-butyl 4-chlorobenzoate can be used to functionalize existing polymers. beilstein-journals.orgmdpi.com For instance, polymers with nucleophilic sites could potentially react with the aromatic ring of tert-butyl 4-chlorobenzoate via nucleophilic aromatic substitution, although this is generally challenging for aryl chlorides without strong electron-withdrawing groups.

A more common approach for incorporating such functionalities into polymers is through the polymerization of a monomer that already contains the chlorobenzoate moiety. However, tert-butyl 4-chlorobenzoate itself could be used to modify polymer surfaces or as a chain-end functionalizing agent in certain types of polymerization.

In the context of cross-linking, the chloro-substituent could potentially be involved in cross-linking reactions in the presence of suitable catalysts and co-reagents, for example, in Heck-type reactions, which could link polymer chains. utwente.nl

Integration into Supramolecular Assemblies and Co-crystal Formation

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of intense research, particularly in the pharmaceutical industry, for its ability to modify the physicochemical properties of active pharmaceutical ingredients. pexacy.comijper.org

The structure of tert-butyl 4-chlorobenzoate contains several features that could facilitate the formation of supramolecular assemblies:

The aromatic ring can participate in π-π stacking interactions.

The chlorine atom can engage in halogen bonding.

The ester carbonyl group can act as a hydrogen bond acceptor.

Research on related molecules, such as 4-chlorobenzoic acid, has shown their ability to form well-defined supramolecular structures through hydrogen bonding and halogen bonding. researchgate.net The presence of the bulky tert-butyl group in tert-butyl 4-chlorobenzoate would be expected to influence the packing of the molecules in the solid state, potentially leading to the formation of inclusion complexes or porous structures where the tert-butyl groups occupy significant volume. nih.gov

| Interaction Type | Participating Moiety | Potential Role in Supramolecular Assembly |

| π-π Stacking | Benzene (B151609) ring | Formation of columnar or layered structures |

| Halogen Bonding | Chlorine atom | Directional control of crystal packing |

| Hydrogen Bonding | Ester carbonyl | Interaction with hydrogen bond donors |

| van der Waals Forces | tert-butyl group | Steric influence on molecular packing and formation of voids |

Regioselective Functionalization of Polymeric Systems

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over others. libretexts.org While the direct regioselective functionalization of polymers with tert-butyl 4-chlorobenzoate is not widely documented, the principles of regioselectivity are crucial when considering the reactions of this compound.

In the context of polymer science, regioselectivity often pertains to the way monomers are incorporated into a polymer chain. libretexts.org If a monomer derived from tert-butyl 4-chlorobenzoate were to be polymerized, controlling the orientation of the monomer units (e.g., head-to-tail) would be a key aspect of achieving a polymer with well-defined properties.

Furthermore, if a polymer containing pendant chlorobenzoate groups were to be functionalized, the electronic and steric environment of the aromatic ring would dictate the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. The existing substituents would direct incoming electrophiles to specific positions on the ring.

Research in Pharmaceutical Scaffold Synthesis

Tert-butyl 4-chlorobenzoate serves as a versatile building block in the synthesis of complex pharmaceutical scaffolds. Its chemical structure, featuring a tert-butyl ester protecting group and a reactive chlorine atom on the benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the development of new therapeutic agents.

Utility as a Synthetic Building Block for Drug Intermediates (e.g., anticancer drug intermediates)

While direct research specifically naming tert-butyl 4-chlorobenzoate in the synthesis of anticancer drug intermediates is not extensively documented in publicly available literature, the utility of closely related structures provides strong evidence for its potential in this area. For instance, the related compound, tert-butyl 4-(chloromethyl)benzoate, is identified as a key intermediate in the preparation of antitumor drugs. google.com A Chinese patent describes a preparation method for tert-butyl 4-chloromethylbenzoate, highlighting its role in the synthesis of downstream anticancer agents that have shown significant cytotoxicity in human tumor cell models like XF-498. google.com

The tert-butyl ester group, in general, is a common motif in the design of prodrugs for cancer therapy. For example, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their efficacy against breast cancer. nih.govnih.gov This strategy is employed to enhance the bioavailability and therapeutic index of the active drug molecule.

Furthermore, benzoic acid and its derivatives are recognized as important pharmacophores in the development of anticancer agents. preprints.org The presence of the 4-chloro substituent on the benzoate (B1203000) ring can influence the molecule's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic effect. The synthesis of various pharmaceutical intermediates often involves the use of building blocks like 4-tert-butylbenzyl chloride, underscoring the importance of such substituted aromatic compounds in drug discovery. nbinno.com

Analytical Chemistry Research Applications

In the field of analytical chemistry, the purity and well-defined structure of compounds like tert-butyl 4-chlorobenzoate make them suitable for various research applications, including their use as reference standards and in derivatization procedures.

Application as a Reference Standard in Chromatographic and Spectroscopic Analysis

Table 1: Kovats Retention Index for Butyl 4-chlorobenzoate

| Column Type | Kovats Index (Non-polar) | Kovats Index (Polar) |

|---|---|---|

| Standard | 1508, 1518, 1524, 1528, 1539 | 2017, 2038, 2057, 2065, 2073, 2102 |

Data sourced from PubChem CID 347849 nih.gov

The availability of such data for a close analog suggests that tert-butyl 4-chlorobenzoate could similarly be used as a reference standard for method development and validation in chromatographic techniques like GC and HPLC. Reference standards are critical for the accurate identification and quantification of analytes in a sample.

Spectroscopic data is also crucial for the characterization of chemical compounds. While a comprehensive public database of spectroscopic information for tert-butyl 4-chlorobenzoate is limited, related compounds like 4-chlorobenzoic acid and its trimethylsilyl (B98337) (TMS) derivative have been characterized, indicating the potential for tert-butyl 4-chlorobenzoate to be used as a standard in spectroscopic analyses such as NMR and mass spectrometry. nist.gov

Role in Derivatization Procedures for Analyte Detection

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for detection and analysis by methods such as chromatography. greyhoundchrom.comsigmaaldrich.com This process can enhance the volatility, thermal stability, or detector response of the target molecule.

While there is no direct evidence of tert-butyl 4-chlorobenzoate being used as a derivatizing agent in the reviewed literature, its chemical structure suggests potential applications. The reactive chloro group could, under appropriate conditions, be used to tag analytes containing functional groups that can undergo nucleophilic substitution.

General derivatization reagents often include reactive moieties that can readily form stable derivatives with the analyte. scbt.comnih.gov For example, various silylating agents containing tert-butyl groups, such as tert-butylchlorodimethylsilane, are used to derivatize compounds with active hydrogens, like alcohols and amines, to make them more amenable to chromatographic analysis. scbt.com This highlights the utility of the tert-butyl group in derivatization chemistry. Although not a primary derivatizing agent itself, tert-butyl 4-chlorobenzoate could potentially be used in synthetic schemes to introduce a tert-butylbenzoyl moiety to other molecules, thereby modifying their analytical properties.

Future Research Directions and Perspectives on Tert Butyl 4 Chlorobenzoate

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of highly efficient and sustainable catalytic systems is paramount for the future of chemical manufacturing. For the synthesis of tert-butyl 4-chlorobenzoate (B1228818), research is expected to focus on novel catalysts that offer improved activity, selectivity, and reusability, while minimizing environmental impact.

Future investigations will likely explore the use of solid acid catalysts, such as zirconium-based catalysts, for the esterification of 4-chlorobenzoic acid with tert-butanol (B103910). mdpi.com These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which are key principles of green chemistry. mdpi.com Research could focus on tailoring the catalyst's properties, such as acidity and porous structure, to enhance the yield and selectivity for tert-butyl 4-chlorobenzoate, even with sterically hindered substrates. mdpi.com

Furthermore, the development of novel chiral phase-transfer catalysts could open new avenues for asymmetric synthesis involving derivatives of tert-butyl 4-chlorobenzoate. austinpublishinggroup.com While the direct synthesis of the target compound is not asymmetric, downstream applications might require chiral transformations, and the design of catalysts with flexible, yet well-defined, cyclic structures could provide excellent enantioselectivity. austinpublishinggroup.com

Another promising area is the use of electromagnetic milling with sources like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source. rsc.org This solvent-free and base-free approach, which utilizes magnetized ferromagnetic rods for bond activation, represents a novel and sustainable method for synthesizing tert-butyl esters and warrants further investigation for its applicability to tert-butyl 4-chlorobenzoate. rsc.org

Table 1: Potential Novel Catalytic Systems for Tert-butyl 4-chlorobenzoate Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Zirconium-based Solid Acids | Heterogeneous, reusable, high activity | Tailoring acidity and porosity for hindered esters |

| Chiral Phase-Transfer Catalysts | High enantioselectivity for derivative synthesis | Design of flexible cyclic structures |

| Electromagnetic Milling | Solvent-free, base-free, novel activation | Optimization for synthesis from 4-chlorobenzoic acid |

Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Kinetic Studies

To achieve optimal reaction control and gain deeper insights into reaction mechanisms, the development and application of advanced in-situ spectroscopic probes are crucial. Future research will likely focus on utilizing these techniques for real-time monitoring of the synthesis of tert-butyl 4-chlorobenzoate.

In-situ Raman spectroscopy is a powerful tool for monitoring microwave-promoted esterification reactions. rsc.org Its application to the synthesis of tert-butyl 4-chlorobenzoate would enable rapid optimization of reaction parameters and facilitate scale-up by providing real-time data on reactant consumption and product formation. rsc.org Further research could focus on developing robust chemometric models to deconvolute complex spectral data, especially in heterogeneous reaction mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers significant potential for in-situ reaction monitoring. researchgate.netmdpi.com For instance, 11B-NMR has been used to monitor the formation of boronate esters in situ. mdpi.com While not directly applicable to tert-butyl 4-chlorobenzoate, this demonstrates the potential for developing specialized NMR techniques to track the formation of the ester bond and any potential side reactions in real-time. The ability to monitor transient intermediates can provide invaluable mechanistic information. spectroscopyonline.com

Challenges in implementing in-situ monitoring in industrial settings, such as probe fouling and the need for robust calibration models, will also be a key area of future research. spectroscopyonline.com Overcoming these challenges will be essential for the widespread adoption of these advanced analytical techniques in the manufacturing of fine chemicals like tert-butyl 4-chlorobenzoate.

Expansion of Computational Modeling to Complex Reaction Environments and Solvation Effects

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms and predicting chemical behavior. Future research on tert-butyl 4-chlorobenzoate will benefit from the expansion of computational modeling to more complex and realistic reaction environments.

Molecular modeling, including semi-empirical and molecular mechanics methods, can be employed to investigate the complexation behavior of tert-butyl 4-chlorobenzoate and its derivatives. researchgate.net Understanding these interactions is crucial for applications in areas like drug design, where the compound may serve as an intermediate. nih.gov Future studies could use more advanced computational methods to accurately predict binding energies and conformations in complex biological systems.

Furthermore, computational analysis can be used to elucidate reaction mechanisms, as demonstrated in the study of the formation of 1H-indene-1,3(2H)-dione from an intermediate derived from tert-butyl acetoacetate (B1235776). mdpi.com Similar detailed computational studies on the synthesis of tert-butyl 4-chlorobenzoate could help in optimizing reaction conditions and catalyst design by identifying transition states and reaction pathways.

A significant challenge in computational chemistry is accurately modeling solvation effects, which can have a profound impact on reaction rates and equilibria. Future research should focus on developing and applying more sophisticated solvation models to predict the influence of different solvents on the synthesis of tert-butyl 4-chlorobenzoate, leading to more rational solvent selection.

Development of Environmentally Benign Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For tert-butyl 4-chlorobenzoate, future research will undoubtedly focus on creating more environmentally benign synthesis routes.

One key aspect of green chemistry is the use of water as a solvent. Research into conducting the esterification of 4-chlorobenzoic acid in aqueous media, potentially with the aid of a water-tolerant catalyst, would be a significant step towards a greener process. rsc.org The development of efficient one-step syntheses in water, as demonstrated for other heterocyclic compounds, serves as an inspiration for this approach. rsc.org

Another important principle is the use of renewable resources and the minimization of waste. Future research could explore the use of biocatalysts or coenzyme-catalyzed reactions for the synthesis of tert-butyl 4-chlorobenzoate derivatives, which can offer high selectivity and operate under mild conditions. worldwidejournals.com The use of solvent-free reaction conditions, as seen in the synthesis of benzoin (B196080) derivatives, is another promising avenue for reducing the environmental footprint of the synthesis. worldwidejournals.commdpi.com

The development of synthetic methods that avoid the use of hazardous reagents and minimize the formation of byproducts will also be a priority. This includes exploring alternative activating agents and reaction pathways that are inherently safer and more atom-economical.

Table 2: Application of Green Chemistry Principles to Tert-butyl 4-chlorobenzoate Synthesis

| Green Chemistry Principle | Future Research Application |

| Use of Safer Solvents | Development of synthesis in water or other benign solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. |

| Catalysis | Increased use of recyclable heterogeneous and biocatalysts. |

| Design for Energy Efficiency | Exploration of microwave-assisted and solvent-free reactions to reduce energy consumption. |

Integration into Emerging Fields of Chemical Science (e.g., Quantum Computing, Machine Learning in Chemical Design)

The convergence of chemistry with emerging fields like quantum computing and machine learning is set to revolutionize chemical discovery and design. The synthesis and application of tert-butyl 4-chlorobenzoate will likely be impacted by these technological advancements.

Machine learning algorithms are already being used to predict the outcomes of catalytic reactions and to aid in the discovery of new catalysts. rsc.orgumich.eduresearchgate.netudel.edu In the future, machine learning models could be trained on experimental and computational data to predict the optimal conditions (temperature, pressure, catalyst, solvent) for the synthesis of tert-butyl 4-chlorobenzoate with high yield and selectivity. rsc.org This data-driven approach can significantly accelerate the optimization process and reduce the need for extensive experimental screening. u-tokyo.ac.jp

Quantum computing holds the promise of revolutionizing our understanding of chemical reactions at a fundamental level. pnas.orgresearchgate.netbluequbit.iointrotoquantum.org Quantum algorithms could be used to accurately calculate the electronic structure of reactants, products, and transition states in the synthesis of tert-butyl 4-chlorobenzoate. pnas.orgacs.org This would provide unprecedented insight into the reaction mechanism and could guide the design of novel catalysts with enhanced activity and selectivity. researchgate.netbluequbit.io While still in its early stages, the application of quantum computing to complex chemical systems is a rapidly advancing field with the potential to transform chemical synthesis.

The integration of these computational tools will enable a more predictive and rational approach to the design of synthetic routes for tert-butyl 4-chlorobenzoate and other valuable chemical compounds, ultimately leading to more efficient, sustainable, and innovative chemical manufacturing processes.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-chlorobenzoate in laboratory settings?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, molybdenum hexacarbonyl (Mo(CO)₆) is a common catalyst for epoxidation reactions involving tert-butyl derivatives, but statistical experimental design (e.g., factorial designs) is critical to isolate the effects of variables like substrate ratios and reaction time . Additionally, tert-butyl esters are sensitive to acidic/basic conditions, necessitating pH monitoring to avoid premature hydrolysis during synthesis .

Q. How should researchers handle and store tert-butyl 4-chlorobenzoate to ensure stability and safety?

Methodological Answer:

- Storage: Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from heat sources. Freezer storage (-20°C) is recommended for long-term stability .

- Safety: Use explosion-proof electrical equipment in synthesis areas and ground metal containers to prevent static discharge. Non-sparking tools are mandatory during transfers .

- Waste Disposal: Segregate waste and collaborate with certified waste management companies to mitigate environmental contamination, as chlorinated byproducts may persist in ecosystems .

Q. What analytical methods are suitable for characterizing tert-butyl 4-chlorobenzoate and its intermediates?

Methodological Answer:

- Chromatography: HPLC or GC-MS can resolve intermediates and confirm purity, especially when monitoring esterification or hydrolysis byproducts .

- Spectroscopy: FT-IR identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester), while ¹H/¹³C NMR confirms regiochemistry and tert-butyl group integrity .

- Quantitative Assays: Use Bradford protein assays (modified for organic compounds) or UV-Vis spectroscopy for concentration determination .

Advanced Research Questions

Q. How does the structural conformation of tert-butyl 4-chlorobenzoate influence its reactivity in enzymatic systems?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can modulate substrate binding in enzymes like 4-chlorobenzoate:CoA ligase (CBL). Structural studies reveal that CBL undergoes a 140° domain rotation to accommodate bulky substituents, a mechanism critical for ATP-dependent activation of the benzoate moiety . Mutagenesis experiments (e.g., rational redesign of binding pockets) can enhance substrate specificity or activity .

Q. What are the mechanistic pathways for the biodegradation of tert-butyl 4-chlorobenzoate in environmental systems?

Methodological Answer: Biodegradation typically involves three enzymatic steps:

Activation: 4-Chlorobenzoate:CoA ligase (EC 6.2.1.33) converts the compound to 4-chlorobenzoyl-CoA .

Dehalogenation: 4-Chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) replaces chlorine with a hydroxyl group .

Cleavage: 4-Hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) releases the final product, 4-hydroxybenzoate .

Anaerobic pathways may involve reductive dechlorination, requiring strict oxygen-free conditions .

Q. How can researchers resolve contradictions in kinetic data for tert-butyl 4-chlorobenzoate in catalytic studies?

Methodological Answer:

- Control Experiments: Verify enzyme purity via SDS-PAGE and eliminate confounding factors (e.g., trace metal ions) using chelating agents .

- Pre-steady-state Kinetics: Use stopped-flow techniques to capture transient intermediates (e.g., 4-chlorobenzoyl-adenylate) in CBL catalysis .

- Computational Modeling: MD simulations can reconcile discrepancies by predicting steric clashes or solvent accessibility in enzyme-substrate complexes .

Q. What strategies mitigate side reactions during derivatization of tert-butyl 4-chlorobenzoate?

Methodological Answer:

- Protecting Groups: Use silyl ethers or trityl groups to shield reactive sites (e.g., hydroxyls) during functionalization .

- Catalyst Tuning: Switch from Brønsted acids to Lewis acids (e.g., BF₃·OEt₂) to minimize ester hydrolysis .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, reducing unintended eliminations .

Methodological Tables

Q. Table 1: Key Enzymes in 4-Chlorobenzoate Metabolism

Q. Table 2: Optimal Reaction Conditions for Synthesis

| Parameter | Recommended Value | Rationale | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Prevents tert-butyl group degradation | |

| Catalyst | Mo(CO)₆ | High epoxidation efficiency | |

| pH | 6.5–7.5 | Minimizes ester hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.